molecular formula C17H24N2O2 B2491412 N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide CAS No. 1311633-71-2

N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide

Cat. No.: B2491412
CAS No.: 1311633-71-2
M. Wt: 288.391
InChI Key: SZTXEIOGCGBTCH-UHFFFAOYSA-N
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Description

N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, a methyl group, and an ethoxyphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting an appropriate amine with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

    Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using reagents like sodium cyanide or potassium cyanide.

    Ethoxyphenyl Group Attachment: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, alkyl halides, or acyl halides.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The cyano group and ethoxyphenyl group may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-3-methylbutyl)-3-(4-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(1-cyano-3-methylbutyl)-3-(4-hydroxyphenyl)propanamide: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide is unique due to the presence of the ethoxyphenyl group, which may impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-4-21-16-8-5-14(6-9-16)7-10-17(20)19-15(12-18)11-13(2)3/h5-6,8-9,13,15H,4,7,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTXEIOGCGBTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCC(=O)NC(CC(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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